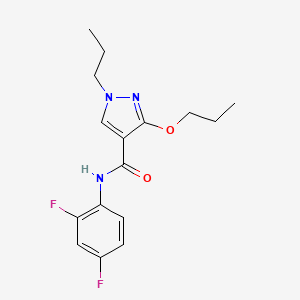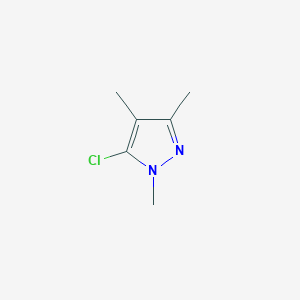![molecular formula C17H18N6O2 B2454730 2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 2034345-73-6](/img/structure/B2454730.png)
2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-benzoylpiperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds has been studied for their significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study highlighted the synthesis of new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing a 1,2,3-triazole moiety. These compounds were evaluated for their antitrypanosomal activity, showcasing the chemical's potential in developing treatments against parasitic infections (Abdelriheem, Zaki, & Abdelhamid, 2017).
Antitumor and Antimicrobial Activities
- Another research focused on enaminones as building blocks for synthesizing substituted pyrazoles, which exhibited antitumor and antimicrobial activities. This illustrates the compound's relevance in creating new chemical entities with potential cancer-fighting properties (Riyadh, 2011).
Synthesis of Heterocycles for Biological Applications
- The synthesis of thiazolopyrimidines and their derivatives was explored for antimicrobial and antitumor potential. Although some compounds showed promising antimicrobial activity, none exhibited significant antitumor effects, highlighting the importance of structural modifications for enhanced biological activity (Said et al., 2004).
Discovery of Phosphodiesterase Inhibitors
- Research into 3-aminopyrazolo[3,4-d]pyrimidinones led to the discovery of potent inhibitors for phosphodiesterase 1 (PDE1), with implications for treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. This underscores the compound's utility in developing therapeutics for central nervous system disorders (Li et al., 2016).
Antiviral Activities Against Influenza
- A study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives as potent antiavian influenza virus agents. These findings highlight the compound's potential in antiviral research, especially against bird flu strains (Hebishy, Salama, & Elgemeie, 2020).
Future Directions
properties
IUPAC Name |
2-(4-benzoylpiperazin-1-yl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-11-14(24)23-16(18-12)19-17(20-23)22-9-7-21(8-10-22)15(25)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPSBXIAANPBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


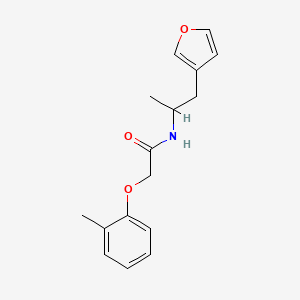
![N-{2-[(2-chloropyridin-4-yl)formamido]ethyl}-2-methylpentanamide](/img/structure/B2454649.png)
![2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B2454651.png)
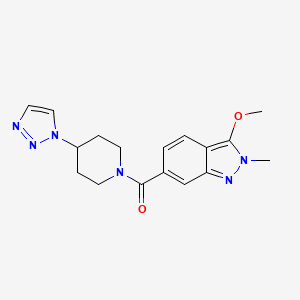
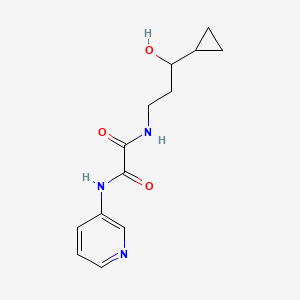
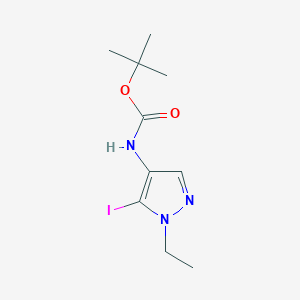
![(Z)-ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2454659.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-isopropoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2454660.png)
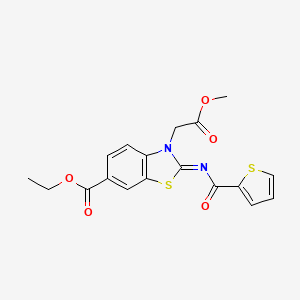
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

